![molecular formula C21H18N6O3S B2840363 Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 868969-95-3](/img/structure/B2840363.png)
Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pale yellow solid . It belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing two carbon and three nitrogen atoms in the five-membered aromatic azole chain . These compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Physical And Chemical Properties Analysis
This compound is a pale yellow solid with a melting point of 188–189 °C . The IR, 1H NMR, 13C NMR, and EI-MS spectra provide information about its physical and chemical properties .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Heterocyclic compounds incorporating a thiadiazole moiety have been synthesized as potential insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. These compounds are created using versatile precursors to form various heterocycles, including pyrrole, pyridine, and triazolo derivatives, showcasing the chemical diversity achievable with such frameworks (Fadda et al., 2017).
Similarly, thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties, demonstrating the potential of these heterocyclic compounds in addressing microbial resistance. The reaction strategies employed allow for the efficient annelation of various moieties, resulting in compounds with pronounced antimicrobial activity (Bhuiyan et al., 2006).
Biological Activities
The synthesis and in vitro screening of novel pyridine and fused pyridine derivatives, including triazolopyridine and pyridotriazine derivatives, have been conducted. These compounds were evaluated for their antimicrobial and antioxidant activities, demonstrating the application of heterocyclic chemistry in developing new therapeutic agents (Flefel et al., 2018).
Moreover, pyrazoline and pyrazole derivatives have been synthesized and assessed for their antibacterial and antifungal activities. This research highlights the potential of these compounds in creating new antimicrobial agents to combat resistant strains of bacteria and fungi (Hassan, 2013).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell proliferation and angiogenesis, making them important targets in cancer treatment .
Mode of Action
This inhibition can lead to a decrease in cell proliferation and angiogenesis, which are key processes in the growth and spread of cancer cells .
Biochemical Pathways
Given its potential role as a kinase inhibitor, it may impact pathways related to cell growth and angiogenesis . By inhibiting these pathways, the compound could potentially slow or halt the progression of certain types of cancer.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These studies would typically include assessments of absorption, distribution, metabolism, and excretion, all of which can impact a drug’s bioavailability and efficacy.
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound may lead to a reduction in cell proliferation and angiogenesis . This could result in a slowing or halting of cancer progression.
Propiedades
IUPAC Name |
ethyl 4-[[2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3S/c1-2-30-21(29)15-3-5-16(6-4-15)23-18(28)13-31-19-8-7-17-24-25-20(27(17)26-19)14-9-11-22-12-10-14/h3-12H,2,13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEITXPVGNWHTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.